molecular formula C10H10BrN B8667626 3-(3-Bromopropyl)benzonitrile CAS No. 83101-15-9

3-(3-Bromopropyl)benzonitrile

Cat. No.: B8667626
CAS No.: 83101-15-9
M. Wt: 224.10 g/mol
InChI Key: SHCYJKVSXCAQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromopropyl)benzonitrile is a brominated aromatic nitrile compound characterized by a benzonitrile core substituted with a 3-bromopropyl chain at the meta position. Its molecular formula is C₁₀H₁₀BrN, with a molecular weight of 224.10 g/mol. The compound’s structure combines the electron-withdrawing nitrile group with a flexible brominated alkyl chain, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling methodologies .

Properties

CAS No.

83101-15-9

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

3-(3-bromopropyl)benzonitrile

InChI

InChI=1S/C10H10BrN/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7H,2,5-6H2

InChI Key

SHCYJKVSXCAQAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Positional Isomers
Compound Name Substituent Position/Structure Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
3-(3-Bromopropyl)benzonitrile Meta-bromopropyl C₁₀H₁₀BrN 224.10 Suzuki couplings, alkylation reactions
3-(Bromomethyl)benzonitrile Meta-bromomethyl C₈H₆BrN 196.05 Precursor for fluorescent tags
4-(Bromomethyl)benzonitrile Para-bromomethyl C₈H₆BrN 196.05 Photovoltaic material synthesis
3-(3-Oxopropyl)benzonitrile Meta-oxopropyl C₁₀H₉NO 159.19 Ketone-based ligand design
3-(1-Bromo-2-oxopropyl)-5-(trifluoromethoxy)benzonitrile Bromo-oxopropyl + trifluoromethoxy C₁₁H₇BrF₃NO₂ 322.08 Antiviral agent development

Key Observations :

  • Chain Length : The bromopropyl chain in this compound offers greater flexibility compared to bromomethyl analogs, enhancing its utility in forming complex heterocycles (e.g., oxazolo-pyridines) .
  • Electronic Effects: The nitrile group stabilizes adjacent electrophilic centers, while bromine facilitates nucleophilic substitutions. In contrast, 3-(3-oxopropyl)benzonitrile’s ketone group enables keto-enol tautomerism, altering reactivity in condensation reactions .
  • Positional Isomerism : Para-substituted analogs (e.g., 4-(bromomethyl)benzonitrile) exhibit distinct electronic properties due to resonance effects, favoring applications in OLED materials over meta-substituted derivatives .
Functional Group Variations
  • Bromine vs.
  • Trifluoromethoxy Substitution : The addition of -OCF₃ in 3-(1-Bromo-2-oxopropyl)-5-(trifluoromethoxy)benzonitrile increases lipophilicity, critical for blood-brain barrier penetration in drug candidates .
Material Science

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